One primary application of 2-Chloro-2',4'-difluoroacetophenone involves the difluoromethylation of phenols. This reaction yields aryl difluoromethyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. The presence of the fluorine atoms on the molecule enhances its reactivity, making it an effective reagent for this transformation [1].
Studies have shown that 2-Chloro-2',4'-difluoroacetophenone can be used in this reaction under mild conditions, employing a base and an aqueous solvent system. This makes it a more attractive option compared to traditional methods that often require harsh reaction conditions [1].
[1] Sigma-Aldrich - Product Page for 2-Chloro-2',4'-difluoroacetophenone ()
2-Chloro-2',4'-difluoroacetophenone can also serve as a precursor in the Baylis-Hillman reaction. This reaction allows for the synthesis of complex molecules with functionalities containing both chloro and difluoromethyl groups. These functionalities can be crucial for the biological activity of certain drug candidates [2].
Research suggests that using 2-Chloro-2',4'-difluoroacetophenone in the Baylis-Hillman reaction with fluoroalkyl ketones leads to the formation of products containing the desired chlorodifluoromethyl motif [2]. This opens doors for the development of novel pharmaceuticals with potentially enhanced properties.
[2] Sigma-Aldrich - Product Description for 2-Chloro-2,2-difluoroacetophenone (Related Compound) ()
2-Chloro-2',4'-difluoroacetophenone is an organic compound with the molecular formula C₈H₅ClF₂O and a CAS registry number of 51336-94-8. This compound features a phenyl ring substituted with a chloro group and two fluorine atoms on the acetophenone structure. It is recognized for its distinctive chemical properties, including a melting point of approximately 40-42 °C and a boiling point around 210 °C. The compound is classified as a hazardous material, with potential corrosive effects on skin and eyes, necessitating careful handling .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research into the biological activity of 2-Chloro-2',4'-difluoroacetophenone indicates potential pharmacological applications. Preliminary studies suggest that it may exhibit antimicrobial properties, particularly against certain bacterial strains. Additionally, its structural features may contribute to cytotoxic effects in specific cancer cell lines, although further investigation is needed to fully elucidate these biological interactions .
2-Chloro-2',4'-difluoroacetophenone can be synthesized through several methods, including:
These synthesis routes allow for the modification of the compound's structure to enhance its properties for specific applications .
The applications of 2-Chloro-2',4'-difluoroacetophenone span various fields:
These applications underscore the compound's significance in both industrial and research settings .
Interaction studies involving 2-Chloro-2',4'-difluoroacetophenone focus on its reactivity with biological molecules and other chemical agents. Investigations have shown that it may interact with proteins or nucleic acids, potentially leading to alterations in biological pathways. Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic contexts .
Several compounds share structural similarities with 2-Chloro-2',4'-difluoroacetophenone, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloroacetophenone | C₈H₇ClO | Lacks fluorine substituents |
2,4-Difluoroacetophenone | C₈H₇F₂O | Contains no chlorine; only difluorinated |
2-Bromo-2',4'-difluoroacetophenone | C₈H₅BrF₂O | Bromine instead of chlorine |
The uniqueness of 2-Chloro-2',4'-difluoroacetophenone lies in its combination of both chlorine and fluorine substituents on the acetophenone structure, which may impart distinct chemical reactivity and biological properties not found in other similar compounds .
The diazotization-coupling pathway represents a significant synthetic route for producing 2-Chloro-2',4'-difluoroacetophenone, typically beginning with 2,4-difluoroaniline as a primary precursor. This approach first yields 2,4-difluoroacetophenone, which undergoes subsequent chlorination to produce the target compound.
The process begins with the diazotization of 2,4-difluoroaniline to form a diazonium salt, which serves as a key reactive intermediate. As described in patent literature, the preparation and isolation of the diazonium salt comprises dissolving the aniline starting material in tetrahydrofuran or a lower alkanol (ethanol, propanol, or isopropanol) and adding the solution at temperatures between -5° to +10°C. The stability of the resulting diazonium salt is temperature-dependent, with optimal storage conditions being dry, cool, and dark environments to prevent decomposition.
For the preparation of 2,4-difluorobenzenediazonium fluoborate, a detailed protocol has been established using the following reaction components:
100 g (0.78 mole) 2,4-difluoroaniline (98%)1250 ml isopropanol250 ml (1.86 moles) fluoboric acid (48%)250 ml (1.86 moles) isoamyl nitrite500 ml ethyl ether
The reaction procedure involves:
An alternative approach utilizes a reaction between 2,4-difluoroaniline, ethylidenehydroxylamine, and copper sulfate. The optimal molar feed ratio in this system is 1:1.2-1.5:0.1-0.15 (2,4-difluoroaniline:ethylidenehydroxylamine:copper sulfate), with pH control between 3-6 (optimally at pH 4). The resulting 2,4-difluoroacetophenone can then undergo chlorination to produce 2-Chloro-2',4'-difluoroacetophenone.
Table 1: Reaction Parameters for Diazotization of 2,4-Difluoroaniline
Parameter | Optimal Condition | Effect on Reaction |
---|---|---|
Temperature | -5° to +10°C | Controls reaction rate and prevents decomposition |
pH | 3-6 (optimal: 4) | Affects stability of diazonium intermediates |
Molar Ratio (2,4-difluoroaniline:ethylidenehydroxylamine:copper sulfate) | 1:1.2-1.5:0.1-0.15 | Optimizes yield and conversion |
Solvent | Isopropanol or THF | Provides appropriate medium for diazotization |
Nitrosating Agent | Isoamyl nitrite | Facilitates formation of diazonium salt |
Isolation Method | Filtration and vacuum drying | Produces high-purity diazonium salt |
The yield of 2,4-difluoroacetophenone from this approach is typically high (>90%), with subsequent chlorination yielding 2-Chloro-2',4'-difluoroacetophenone in good yields, depending on the chlorinating agent and conditions employed.
Friedel-Crafts acylation represents another vital synthetic pathway for producing 2-Chloro-2',4'-difluoroacetophenone. This methodology initially focuses on synthesizing 2,4-difluoroacetophenone via the reaction of 1,3-difluorobenzene with appropriate acylating agents, followed by α-chlorination to yield the target compound.
The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, involving the formation of an acylium ion intermediate. The mechanism begins with the Lewis acid catalyst complexing with the chlorine atom of the acid chloride, facilitating C-Cl bond cleavage to generate the resonance-stabilized acylium ion. This electrophilic species then attacks the aromatic ring to yield the monoacylated product.
For 2,4-difluoroacetophenone synthesis, patent literature describes an optimized process utilizing 1,3-difluorobenzene and acetylating agents (acetyl chloride or acetic anhydride) in the presence of a Friedel-Crafts catalyst. Remarkably, this method employs excess 1,3-difluorobenzene as both reactant and solvent, eliminating the need for additional solvents.
Table 2: Optimized Reaction Parameters for Friedel-Crafts Acylation in 2,4-Difluoroacetophenone Synthesis
Parameter | Optimal Range | Preferred Range | Impact on Synthesis |
---|---|---|---|
Acetylating Agent | Acetyl chloride or acetic anhydride | - | Provides the acyl group |
Catalyst | AlCl₃, fluoroalkanesulfonic acids | AlCl₃ | Facilitates acylium ion formation |
Molar Ratio (1,3-difluorobenzene:acetylating agent) | 1.2-5.0:1 | 1.8-3.0:1 | Controls selectivity and conversion |
Molar Ratio (AlCl₃:acetyl chloride) | 0.9-1.8:1 | 1.1-1.5:1 | Optimizes catalyst efficiency |
Molar Ratio (AlCl₃:acetic anhydride) | 1.8-3.6:1 | 2.2-3.0:1 | Ensures complete conversion |
Temperature with AlCl₃ | 10-82°C | 25-55°C | Balances reaction rate and selectivity |
Temperature with fluoroalkanesulfonic acids | 82-150°C | - | Requires higher temperatures for activation |
Pressure | Ambient | - | Standard conditions sufficient |
Work-up | Hydrolysis, phase separation, azeotropic drying | - | Ensures high product purity |
This solvent-free approach offers significant advantages:
The subsequent α-chlorination of 2,4-difluoroacetophenone to yield 2-Chloro-2',4'-difluoroacetophenone typically employs halogenation methods under acidic or basic conditions. In acidic media, only one alpha hydrogen is typically replaced, as successive halogenations become progressively slower due to the decreasing basicity of the carbonyl oxygen. Conversely, in basic conditions, successive halogenations occur more rapidly due to inductive electron withdrawal by the initially introduced halogen, which increases the acidity of the remaining hydrogens.
Several chlorinating agents have been employed for this transformation, including N-chlorosuccinimide (NCS), chlorine gas, and trichloroisocyanuric acid. The choice of chlorinating agent significantly impacts reaction selectivity, yield, and environmental footprint.
Continuous flow chemistry has revolutionized the synthesis of halogenated acetophenones, including 2-Chloro-2',4'-difluoroacetophenone, offering superior control over reaction parameters and enhanced scalability compared to batch processes. This approach addresses the inherent challenges of chlorination reactions, which typically involve highly exothermic processes and potentially hazardous reagents.
For the synthesis of α-chlorinated acetophenone derivatives, microchannel reactor technology has demonstrated remarkable advantages. These systems facilitate rapid mixing between acetophenone compounds and chlorine gas while providing excellent heat transfer capabilities, resulting in highly selective chlorination at the α-position.
The continuous flow process for producing chlorinated acetophenones (which can be applied to the synthesis of 2-Chloro-2',4'-difluoroacetophenone) typically involves three principal stages:
Solution and Gas Configuration:
Microchannel Reaction:
Post-processing:
Table 3: Optimal Parameters for Continuous Flow Chlorination of Acetophenones
Parameter | Range | Optimal Range | Effect on Process |
---|---|---|---|
Acetophenone Solution Concentration | 50-100% | 75-100% | Higher concentrations improve throughput |
Chlorine Gas Concentration | 50-100% | 75-100% | Affects reaction rate and selectivity |
Molar Ratio (Acetophenone:Chlorine) | 1:2-6 | 1:2-3 | Optimizes conversion while minimizing side reactions |
Temperature | -30 to 100°C | 20-80°C | Controls reaction kinetics and selectivity |
Pressure | 1-5 atm | 1-2 atm | Ensures proper gas-liquid contact |
Residence Time | 0.1-5 min | 0.1-3 min | Balances conversion and throughput |
Flow Rate | 1-100 ml/min | Depends on scale | Determines production capacity |
Reactor Material | Silicon carbide | - | Provides chemical resistance and thermal conductivity |
The implementation of this technology for 2-Chloro-2',4'-difluoroacetophenone synthesis has demonstrated several significant advantages:
Case studies with similar acetophenone derivatives have reported reaction selectivities of 95.6-99.4% and yields of 95.1-99.0% using this continuous flow methodology, demonstrating its potential for efficient production of 2-Chloro-2',4'-difluoroacetophenone.
The development of efficient catalytic systems has significantly advanced the synthesis of 2-Chloro-2',4'-difluoroacetophenone, particularly in the challenging α-halogenation step. Recent innovations have focused on enhancing selectivity, reducing environmental impact, and improving yield through novel catalytic approaches.
Photocatalytic systems represent a particularly promising avenue for selective α-chlorination. Research has demonstrated that photoexcited arylketones can effectively catalyze the direct chlorination of C(sp³)–H groups by N-chlorosuccinimide (NCS). Acetophenone functions as an efficient catalyst for unactivated C–H groups, while benzophenone excels in benzylic C–H functionalization. Notably, these photocatalysts can be activated using common household compact fluorescent lamps, providing accessible reaction conditions.
The photocatalytic approach offers several advantages over traditional radical-chain chlorination methods:
Table 4: Comparison of Catalytic Systems for α-Chlorination of Ketones
Catalytic System | Chlorinating Agent | Light Source | Advantages | Limitations | Typical Yield |
---|---|---|---|---|---|
Acetophenone (5 mol%) | NCS | CFL | Excellent for unactivated C-H bonds; mild conditions | Slower reaction rate | 70-85% |
Benzophenone (5 mol%) | NCS | CFL | Superior for benzylic positions; good selectivity | Limited to activated positions | 80-95% |
9-Fluorenone | NCS | CFL | Good reaction rates and selectivity | More expensive catalyst | 75-90% |
Xanthone | NCS | CFL | Effective photocatalyst | Lower activity than benzophenone | 70-85% |
Thioxanthone | NCS | CFL | Broad substrate scope | Moderate selectivity | 70-85% |
Lewis acids (AlCl₃) | Cl₂ | None | Traditional approach; high reactivity | Poor selectivity; harsh conditions | 60-80% |
Room temperature ionic liquids | N-halosuccinimides | None | Greener alternative; enhanced yields | Ionic liquid cost and recyclability | 85-95% |
For the specific synthesis of 2-Chloro-2',4'-difluoroacetophenone, catalytic system optimization involves several key considerations:
Catalyst Selection:
For the photocatalytic approach, benzophenone (5 mol%) typically provides the best balance of reactivity and selectivity for the α-chlorination of 2,4-difluoroacetophenone. When using 2,4-difluoroacetophenone as the starting material, the benzylic-like activation of the methyl group adjacent to the carbonyl makes benzophenone particularly effective.
Reaction Medium:
Recent advances in green chemistry have introduced room temperature ionic liquids as alternatives to conventional organic solvents. These systems, particularly when combined with N-halosuccinimides as chlorinating agents, offer enhanced reaction rates, simplified procedures, and reduced environmental impact. The high polarity of ionic liquids and their ability to solubilize both organic and inorganic molecules create favorable conditions for halogenation reactions.
Reaction Parameters:
Optimization of temperature, reaction time, and reagent ratios is critical for maximizing yield and selectivity. For photocatalytic systems, the light intensity and exposure time significantly impact reaction outcomes. Typical optimized conditions include:
Scale-up Considerations:
Integration of optimized catalytic systems with continuous flow technology represents a powerful combination for industrial-scale production. The continuous irradiation of a flowing solution containing the substrate, photocatalyst, and chlorinating agent through a photochemical reactor enables efficient scale-up while maintaining the selectivity advantages of photocatalytic systems.
Recent experimental studies have demonstrated that cyclododecane can be selectively mono-chlorinated using acetophenone-catalyzed photochemical reaction with NCS. Unlike conventional chlorination methods, this approach does not require excess substrate to prevent over-chlorination, achieving good yields even with a 1:1 or 1:1.2 ratio of substrate to oxidant. This principle can be applied to the synthesis of 2-Chloro-2',4'-difluoroacetophenone, providing a more atom-economic and selective approach.
Corrosive